molecular formula C13H18O2 B175672 4-Butoxy-benzenepropanal CAS No. 115514-11-9

4-Butoxy-benzenepropanal

Katalognummer B175672
CAS-Nummer: 115514-11-9
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: BDJUTJCWEWKYNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxy-benzenepropanal, also known as p-Butyloxybenzyl aldehyde, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has gained attention in the scientific community due to its potential applications in various fields, including scientific research.

Wirkmechanismus

The mechanism of action of 4-Butoxy-benzenepropanal involves its ability to act as a protecting group for alcohols. This compound can form a stable acetal with the hydroxyl group of alcohols, preventing unwanted reactions from occurring. The protecting group can then be removed under specific conditions, allowing for the desired chemical reaction to occur.

Biochemische Und Physiologische Effekte

There is limited information available regarding the biochemical and physiological effects of 4-Butoxy-benzenepropanal. However, it is known that this compound is not intended for human consumption and should only be used in a laboratory setting.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-Butoxy-benzenepropanal in lab experiments is its ability to act as a protecting group for alcohols, preventing unwanted side reactions. Additionally, this compound is relatively easy to synthesize and is commercially available.
One limitation of using 4-Butoxy-benzenepropanal is its potential toxicity. This compound should only be used in a well-ventilated laboratory setting by trained professionals. Additionally, the protecting group may not be stable under certain reaction conditions, leading to unwanted side reactions.

Zukünftige Richtungen

There are several potential future directions for the use of 4-Butoxy-benzenepropanal in scientific research. One potential application is in the synthesis of new organic compounds with specific properties. Additionally, this compound may be used in the development of new drug molecules by protecting specific functional groups during chemical reactions. Further research is needed to fully understand the potential applications of 4-Butoxy-benzenepropanal in scientific research.

Synthesemethoden

The synthesis of 4-Butoxy-benzenepropanal involves the reaction of 4-Butoxy-benzenepropanalnzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Butoxy-benzenepropanalnzyl alcohol. This alcohol is then oxidized to form the desired aldehyde product.

Wissenschaftliche Forschungsanwendungen

4-Butoxy-benzenepropanal has been widely used in scientific research due to its ability to act as a protecting group for alcohols. This compound can be used to protect the hydroxyl group of alcohols during chemical reactions, preventing unwanted side reactions. Additionally, 4-Butoxy-benzenepropanal has been used as a building block in the synthesis of various organic compounds.

Eigenschaften

CAS-Nummer

115514-11-9

Produktname

4-Butoxy-benzenepropanal

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

3-(4-butoxyphenyl)propanal

InChI

InChI=1S/C13H18O2/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-10H,2-5,11H2,1H3

InChI-Schlüssel

BDJUTJCWEWKYNG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CCC=O

Kanonische SMILES

CCCCOC1=CC=C(C=C1)CCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.